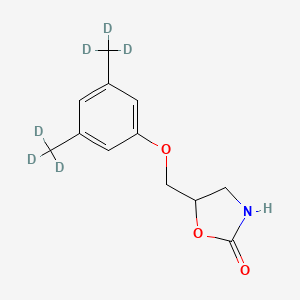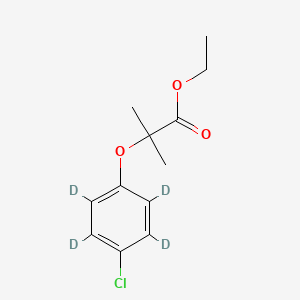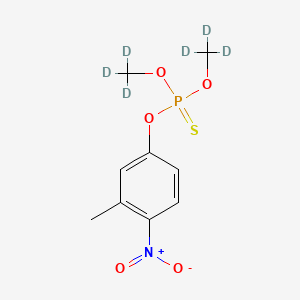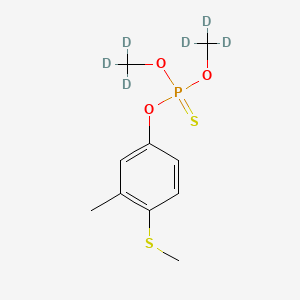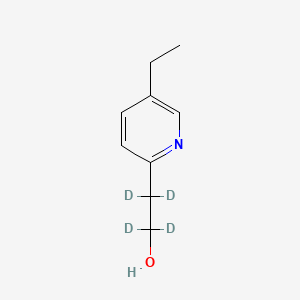
5-Ethyl-2-pyridine Ethanol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2-pyridine Ethanol-d4 is a compound useful in organic synthesis . It is used as a building block in chemical synthesis .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been applied to provide a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as Density Functional Theory, Hirshfeld surface analysis, and 3D energy frameworks .Chemical Reactions Analysis
The kinetic modeling of reactions for the synthesis of 2-methyl-5-ethyl pyridine involves four main reactions . These reactions are able to describe the formation of 2-methyl-5-ethyl pyridine and side products and incorporate the effects of reactant concentration, temperature, and promoter concentration .Physical and Chemical Properties Analysis
This compound is a low melting solid material . Its melting point is 42.0 to 46.0 oC .Applications De Recherche Scientifique
Ethanol-Type Fermentation and Bioenergy Production
Ethanol-type fermentation (ETF) is a significant process in anaerobic biological treatment, displaying characteristics such as acidophilic, autoaggregative, and ethanol-H2 co-producing traits. Research has focused on the molecular mechanisms of ethanol-H2 co-production, revealing the critical roles of FeFe‑hydrogenases (FeFe-H2ases) and pyruvate ferredoxin oxidoreductase (PFOR) in the metabolic pathways of ethanoligenens, a genus involved in ETF. These insights pave the way for improving bioenergy recovery in anaerobic biotechnology through enhanced hydrogen production (Zhen Li et al., 2020).
Ethanol Metabolism Markers
Ethyl glucuronide (EtG) is explored as a reliable biomarker for assessing long-term alcohol consumption. The stability and diagnostic performance of EtG, particularly in hair (hEtG), have established it as a tool for understanding alcohol consumption habits. This research sheds light on the analytical methods for hEtG testing and the challenges in data interpretation, offering a comprehensive view of its application in forensic contexts (A. Biondi et al., 2019).
Ethanol as a Renewable Energy Source
The use of lignocellulosic materials, such as Parthenium hysterophorus, for ethanol production is reviewed, highlighting the potential of such substrates in bioconversion processes. This research emphasizes the importance of optimizing pretreatment and hydrolysis conditions to enhance ethanol yield, presenting a promising avenue for utilizing renewable resources in energy production (G. Swati et al., 2013).
Advanced Materials and Chemical Synthesis
The role of hybrid catalysts in synthesizing 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, compounds of medicinal and pharmaceutical interest, is reviewed. This research underlines the significance of employing diverse catalysts, including organocatalysts and nanocatalysts, for developing lead molecules and enhancing synthetic pathways (Mehul P. Parmar et al., 2023).
Mécanisme D'action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It’s worth noting that compounds of similar structure are often involved in reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions typically involve the transfer of electrons or the formation of new bonds, which can alter the structure and function of the target molecules.
Biochemical Pathways
Given its use in proteomics research , it may be involved in pathways related to protein synthesis, modification, or degradation.
Result of Action
Based on its use in proteomics research , it may influence protein-related processes, which could have downstream effects on cellular functions and processes.
Safety and Hazards
Orientations Futures
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow the synthesis of more diverse functional groups, which are important structural motifs found in numerous bioactive molecules .
Propriétés
IUPAC Name |
1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-8-3-4-9(5-6-11)10-7-8/h3-4,7,11H,2,5-6H2,1H3/i5D2,6D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMXIPHUCDRAS-NZLXMSDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661966 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189881-19-3 |
Source


|
| Record name | 2-(5-Ethylpyridin-2-yl)(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
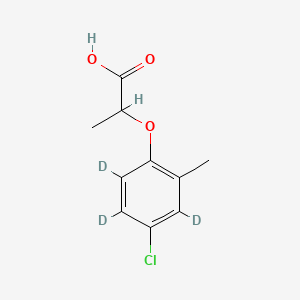
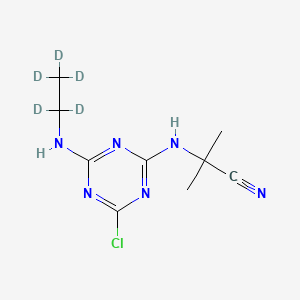

![2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one](/img/structure/B562988.png)


